molecular formula C11H18 B8718077 1-Ethyl-3-tert-butyl-cyclopentadiene CAS No. 877880-57-4

1-Ethyl-3-tert-butyl-cyclopentadiene

Cat. No. B8718077
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
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Patent
US09382356B2

Procedure details

Under a nitrogen atmosphere, a 300 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock was charged with 200 ml of dehydrated diethyl ether and 52 ml (154 mmol) of diethyl ether solution of 3.0M ethyl magnesium bromide. In an ice-water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour and the resultant solution was further stirred at room temperature for 20 hours. Then, the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was subjected to extraction with 50 ml of ether twice. The organic layers obtained were combined with the organic layer previously obtained, and the liquid was washed two times with a saturated aqueous solution of sodium hydrogencarbonate, two times with water, and once with saturated brine, and dried over magnesium sulfate. The solvent was distilled off, and then the residue was purified by column chromatography to obtain 20.2 g of a pale yellowy clear solution (75% GC purity). The yield was 78%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.
Quantity
17.8 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
52 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[C:5]([C:9]1[CH2:13][CH2:12][C:11](=O)[CH:10]=1)([CH3:8])([CH3:7])[CH3:6].Cl>C(OCC)C>[CH2:1]([C:12]1[CH2:11][CH:10]=[C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])[CH:13]=1)[CH3:2]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(CC1)=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere, a 300 ml three-neck flask equipped with a magnetic stirrer chip
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was subjected to extraction with 50 ml of ether twice
CUSTOM
Type
CUSTOM
Details
The organic layers obtained
CUSTOM
Type
CUSTOM
Details
previously obtained
WASH
Type
WASH
Details
the liquid was washed two times with a saturated aqueous solution of sodium hydrogencarbonate, two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated brine, and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=CC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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